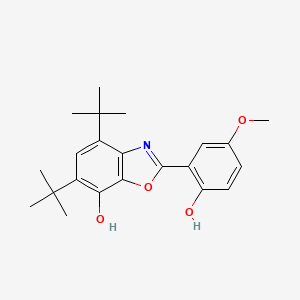![molecular formula C15H16N2O3S B4648363 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4648363.png)
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide
描述
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of histone deacetylases (HDACs) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
作用机制
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors such as 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide can alter the expression of genes involved in various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
In neurological disorders, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been shown to reduce the accumulation of toxic proteins such as amyloid beta and huntingtin, which are implicated in Alzheimer's disease and Huntington's disease, respectively.
In autoimmune diseases, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to modulate the activity of immune cells such as T cells and macrophages, leading to reduced inflammation and tissue damage.
实验室实验的优点和局限性
One advantage of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is its potent and selective inhibition of HDACs, which makes it a useful tool for studying the role of histone acetylation in various cellular processes. Moreover, its ability to modulate the expression of genes involved in cancer, neurological disorders, and autoimmune diseases makes it a promising candidate for therapeutic development.
One limitation of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is its potential toxicity, as HDAC inhibitors can affect the expression of genes involved in various physiological processes. Moreover, its efficacy may be limited by the development of resistance in cancer cells, as well as by the complexity of the underlying disease mechanisms in neurological disorders and autoimmune diseases.
未来方向
Future research on 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide could focus on the development of more potent and selective HDAC inhibitors, as well as on the identification of biomarkers that can predict patient response to therapy. Moreover, the potential use of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors and targeted therapies, could be explored in preclinical and clinical studies. Finally, the elucidation of the underlying molecular mechanisms of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide could lead to the identification of new therapeutic targets for cancer, neurological disorders, and autoimmune diseases.
科学研究应用
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In neurological disorders, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
In autoimmune diseases, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to modulate the immune response and reduce inflammation, making it a potential therapeutic agent for diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-10-12(8-9-14(11)17-21(2,19)20)15(18)16-13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTNHDVUDWBSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4648284.png)
![8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4648291.png)
![5-(2-ethylbutanoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4648296.png)
![1-[4-(5-{[(4-piperidinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol dihydrochloride](/img/structure/B4648305.png)
![7-cycloheptyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4648310.png)
![2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4648313.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4648315.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4648327.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4648330.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)

![4-methyl-5-{5-[(2-naphthyloxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4648378.png)
![methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4648389.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4648395.png)